molecular formula C25H20N2O4 B4718783 2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4718783
M. Wt: 412.4 g/mol
InChI Key: QTMMRZAMRCYZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and a quinoline carboxamide structure, making it a subject of interest in organic chemistry and pharmacology.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-29-22-9-5-2-6-17(22)14-26-25(28)19-13-21(27-20-8-4-3-7-18(19)20)16-10-11-23-24(12-16)31-15-30-23/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMRZAMRCYZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a valuable synthetic route .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and quinoline derivatives. Compared to these, 2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific structural combination, which may confer distinct biological and chemical properties. Examples of similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2H-13-BENZODIOXOL-5-YL)-N-[(2-METHOXYPHENYL)METHYL]QUINOLINE-4-CARBOXAMIDE

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